![molecular formula C20H13ClN4O2S B5120872 3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)
3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. CB-839 has been studied extensively for its potential as a cancer therapy, and its mechanism of action and physiological effects have been well-characterized.
Wirkmechanismus
CB-839 inhibits glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is an important source of energy for cancer cells and is also involved in the synthesis of nucleotides and other important biomolecules. Inhibition of glutaminase by CB-839 leads to a decrease in glutamate levels, which in turn leads to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its anti-tumor effects, CB-839 has been shown to reduce inflammation and oxidative stress, and to improve glucose metabolism in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CB-839 as a research tool is its selectivity for glutaminase. This allows researchers to specifically target this enzyme and study its role in cancer cell metabolism. However, one limitation of CB-839 is its potency, which can make it difficult to use in certain experimental systems.
Zukünftige Richtungen
There are a number of potential future directions for research on CB-839. One area of interest is the development of combination therapies that include CB-839 and other cancer drugs. Another area of interest is the development of new glutaminase inhibitors with improved potency and selectivity. Additionally, there is interest in studying the role of glutaminase and glutamine metabolism in other disease states, such as neurodegenerative diseases.
Synthesemethoden
The synthesis of CB-839 involves a series of chemical reactions that begin with the preparation of 3-chloro-4-fluoroaniline. This compound is then reacted with 2-(3-pyridinyl)-1,3-benzoxazole-5-carboxylic acid to form the intermediate compound, which is subsequently reacted with carbon disulfide and sodium hydroxide to form the final product, CB-839.
Wissenschaftliche Forschungsanwendungen
CB-839 has been extensively studied for its potential as a cancer therapy. Glutaminase is an enzyme that is essential for cancer cell metabolism, and inhibition of this enzyme has been shown to have anti-tumor effects in preclinical models. CB-839 has been shown to be effective against a variety of cancer types, including breast, lung, and pancreatic cancer.
Eigenschaften
IUPAC Name |
3-chloro-N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2S/c21-14-5-1-3-12(9-14)18(26)25-20(28)23-15-6-7-17-16(10-15)24-19(27-17)13-4-2-8-22-11-13/h1-11H,(H2,23,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKRDLGBBWFQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.